3-Methylsulfolane

Solvent Physical Properties Low-Temperature Formulation Eutectic Mixtures

3-Methylsulfolane (3-methyltetrahydrothiophene-1,1-dioxide; CAS 872-93-5) is a methyl-substituted sulfolane derivative with the molecular formula C₅H₁₀O₂S. This polar aprotic solvent exhibits a density of ~1.19 g/mL and is typically supplied as a liquid at ambient conditions.

Molecular Formula C5H10O2S
Molecular Weight 134.2 g/mol
CAS No. 872-93-5
Cat. No. B1582511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfolane
CAS872-93-5
Molecular FormulaC5H10O2S
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESCC1CCS(=O)(=O)C1
InChIInChI=1S/C5H10O2S/c1-5-2-3-8(6,7)4-5/h5H,2-4H2,1H3
InChIKeyCMJLMPKFQPJDKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylsulfolane CAS 872-93-5: High-Polarity Sulfone Solvent for Specialty Electrolyte and Extraction Applications


3-Methylsulfolane (3-methyltetrahydrothiophene-1,1-dioxide; CAS 872-93-5) is a methyl-substituted sulfolane derivative with the molecular formula C₅H₁₀O₂S [1]. This polar aprotic solvent [2] exhibits a density of ~1.19 g/mL and is typically supplied as a liquid at ambient conditions . The presence of the methyl substituent in the sulfolane ring differentiates its physical and chemical behavior from that of its parent compound, sulfolane, making it a critical component in applications requiring low-temperature fluidity, specific solvation properties, and tunable electrochemical stability [3].

Why 3-Methylsulfolane CAS 872-93-5 Cannot Be Substituted by Generic Sulfolane in Critical Formulations


While sulfolane and its alkyl-substituted derivatives share a common tetrahydrothiophene dioxide backbone, their functional performance in applications such as low-temperature electrolytes, high-temperature supercapacitors, and selective extraction solvents is dictated by the specific alkyl substitution pattern [1]. The unsubstituted sulfolane is a solid below 27°C, severely limiting its use in ambient and low-temperature formulations [2]. In contrast, 3-methylsulfolane is a liquid at room temperature, enabling its direct use in eutectic mixtures that depress freezing points [3]. Furthermore, the position of the methyl group directly impacts the compound's dipole moment, dielectric constant, and specific solvent power [4]. As the following evidence demonstrates, these quantifiable differences mean that selecting an in-class analog without precise data on its substitution pattern will lead to suboptimal or even failed process outcomes in targeted applications [5].

3-Methylsulfolane CAS 872-93-5: Quantified Performance Differentiation vs. Sulfolane and Dimethylsulfolane Analogs


Physical State at Room Temperature: Liquid 3-Methylsulfolane vs. Solid Sulfolane

The most fundamental differentiation between 3-methylsulfolane and its parent compound, sulfolane, is their physical state at room temperature. Sulfolane has a melting point of approximately 27°C, making it a solid under standard laboratory and many industrial storage conditions [1]. In contrast, 3-methylsulfolane has a melting point of 0.5°C and is a free-flowing liquid at 20°C [2]. This property eliminates the need for heated storage and handling equipment, and more importantly, enables its use as a low-temperature fluidity agent in solvent blends.

Solvent Physical Properties Low-Temperature Formulation Eutectic Mixtures

Dielectric Constant Reduction: 3-Methylsulfolane vs. Sulfolane

The dielectric constant, a key parameter governing ion solvation and electrolyte conductivity, is significantly lower for 3-methylsulfolane compared to sulfolane. Sulfolane is known for its very high dielectric constant of 44.0 at 30°C . The methyl substitution in 3-methylsulfolane reduces this value to 29.4 . This ~33% reduction in dielectric constant is a critical design parameter for electrolyte formulators seeking to tune ion pairing and conductivity.

Electrolyte Solvent Ionic Conductivity Dielectric Properties

Solvent Power for Polymeric Thickeners: 3-Methylsulfolane vs. Sulfolane

In a comparative evaluation of nearly 40 solvents for a specialized decontamination formulation (DAM), 3-methylsulfolane demonstrated a clear and quantifiable advantage over sulfolane in its ability to dissolve a polymeric thickener (K-125) [1]. While sulfolane was described as a 'near solvent' for K-125, 3-methylsulfolane was explicitly identified as a 'good solvent,' a distinction supported by the observed high swelling and agglomeration of the polymer in a 35 vol% aqueous solution of 3-methylsulfolane [1].

Formulation Solvent Polymer Solubility Decontamination

Extraction Selectivity: 3-Methylsulfolane for Olefin/Paraffin Separation

In the challenging separation of 1-hexene (olefin) from n-hexane (paraffin), a key process in petrochemical refining, 3-methylsulfolane exhibits a quantified extraction selectivity. Liquid-liquid equilibrium measurements determined the selectivity for 1-hexene/n-hexane to exceed 1.5 at 30°C, 40°C, and 50°C [1]. This demonstrates its utility in maximizing the utility of gasoline fractions.

Liquid-Liquid Extraction Separation Science Petrochemistry

Eutectic Freezing Point Depression: 3-Methylsulfolane Blend vs. Pure Sulfolane

A major limitation of sulfolane in electrolyte applications is its high freezing point (27°C), which precludes its use at or below room temperature [1]. A ternary eutectic mixture incorporating 3-methylsulfolane with sulfolane and a quaternary ammonium salt successfully depressed the freezing point to -17°C [1]. This 44°C reduction in melting point enables the practical application of sulfone-based electrolytes in high-temperature supercapacitors and batteries that must operate across a wide temperature range.

Electrolyte Formulation Low-Temperature Performance Supercapacitors

3-Methylsulfolane CAS 872-93-5: Validated Application Scenarios Derived from Quantitative Differentiation


Low-Temperature Electrolyte and Supercapacitor Formulation

Formulators developing high-performance electrolytes for lithium-ion batteries or supercapacitors requiring wide temperature operation should prioritize 3-methylsulfolane. As demonstrated, its liquid nature at room temperature and its ability to depress the freezing point of mixtures by 44°C to -17°C are critical [1]. This enables the creation of robust, high-voltage electrolytes that remain functional in cold climates, a capability not achievable with pure sulfolane.

Selective Extraction of Olefins from Paraffins in Petrochemical Processes

Process engineers designing liquid-liquid extraction units for the purification of light olefin streams (e.g., 1-hexene from n-hexane) should select 3-methylsulfolane. Its quantified extraction selectivity of >1.5 for 1-hexene/n-hexane offers a clear performance advantage for maximizing the yield and purity of valuable petrochemical feedstocks, as documented in recent phase equilibrium studies [2].

Specialty Solvent for Polymeric Thickener Dissolution in Complex Formulations

Formulation chemists working with polymers like K-125, especially in applications such as decontamination agents where sulfolane was found to be only a 'near solvent,' should evaluate 3-methylsulfolane. Direct evidence shows it is a 'good solvent' for this polymer, leading to effective swelling and dissolution, and was one of only two solvents out of a 40-candidate screen to meet all performance requirements [3].

High-Voltage Electrolyte Development Requiring Tuned Ion Solvation

Electrochemists aiming to optimize the solvation structure and ionic conductivity of sulfone-based electrolytes should use 3-methylsulfolane. Its dielectric constant of 29.4, which is ~33% lower than that of sulfolane , provides a specific and quantifiable means to modulate ion-pairing equilibria and Li+ ion transport properties, a key factor in achieving high Li+ transference numbers in concentrated electrolytes [4].

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